molecular formula C11H13N3O2S B069411 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 174573-92-3

5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B069411
M. Wt: 251.31 g/mol
InChI Key: JLQMWNZTYYWAPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives, including 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, often involves the acylation of triazoles with acyl chlorides or the alkylation of triazole sodium salts with alkyl iodides. For instance, Labanauskas et al. (2001) reported the synthesis of related triazole derivatives through the acylation and alkylation processes, demonstrating the versatility of synthetic routes for triazole compounds (Labanauskas et al., 2001).

Scientific Research Applications

Reactivity and Biological Activity

Recent achievements in studying the reactivity of 1,2,4-triazole-3-thione derivatives emphasize their high antioxidant, antiradical activity, and positive impact on biochemical processes in patients exposed to high radiation doses. These compounds, including 5-R-5R1-3-heteryltio-1,2,4-triazoles, are compared to biogenic amino acids like cysteine for their free SH-group, underscoring their potential in biochemical and pharmacological applications (Kaplaushenko, 2019).

Synthesis and Chemical Modeling

The synthesis and pharmacological activity of 1,2,4-triazoles, including their derivatives, are actively pursued for antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral applications. This research trajectory showcases the broad spectrum of potential scientific applications for these compounds in modern organic synthesis (Ohloblina, 2022).

Patent Review and Novel Derivatives

A comprehensive review of patents related to novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives between 2008 and 2011 discusses the significance of these compounds in developing new drugs with diverse biological activities. The emphasis is on the need for new, efficient preparations that address green chemistry and sustainability while tackling new diseases and resistant bacteria (Ferreira et al., 2013).

Physico-Chemical Properties and Applications

The physico-chemical properties of 1,2,4-triazole derivatives are of great interest across pharmaceutical, medical, veterinary, engineering, metallurgical, and agricultural fields. Their wide usage in optical materials, photosensitizers, coloring agents, antioxidants, and as additives for fuels and oils highlights the versatility and significance of these compounds in both scientific research and practical applications (Parchenko, 2019).

Click Chemistry and Drug Discovery

The use of click chemistry for synthesizing 1,2,3-triazoles is noted for its simplicity, high selectivity, wide scope, fast reaction rates, and high yields. This method, particularly the copper(I) catalyzed azide-alkyne cycloaddition, is crucial for developing new drugs and has numerous applications across medicinal chemistry and drug discovery (de Souza et al., 2019).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could include investigating its reactivity, studying its physical and chemical properties, and exploring its potential uses in fields like medicinal chemistry .

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-14-10(12-13-11(14)17)7-4-5-8(15-2)9(6-7)16-3/h4-6H,1-3H3,(H,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQMWNZTYYWAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351718
Record name 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

174573-92-3
Record name 5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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